Cas no 89031-84-5 ((3-Bromopropoxy)-tert-butyldimethylsilane)

(3-Bromopropoxy)-tert-butyldimethylsilane structure
89031-84-5 structure
Nombre del producto:(3-Bromopropoxy)-tert-butyldimethylsilane
Número CAS:89031-84-5
MF:C9H21BrOSi
Megavatios:253.251943349838
MDL:MFCD00216589
CID:61225
PubChem ID:607486

(3-Bromopropoxy)-tert-butyldimethylsilane Propiedades químicas y físicas

Nombre e identificación

    • (3-Bromopropoxy)-tert-butyldimethylsilane
    • (3-Bromopropoxy)(tert-butyl)dimethylsilane
    • 2-chloro-N-(2-chloroethyl)-N-(cyclopropylMethyl)ethanaMine hydrochloride
    • 3-Bromopropoxy t-Butyl-Dimethylsilane
    • 3-BROMOPROPOXY-T-BUTYLDIMETHYLSILANE
    • 3-bromopropoxy-tert-butyl-dimethylsilane
    • QGMROEZDWJTIDW-UHFFFAOYSA-N
    • Silane, (3-bromopropoxy)(1,1-dimethylethyl)dimethyl-
    • 3-bromopropoxy-tert-butyl-dimethyl-silane
    • C9H21BrOSi
    • t-butyl(3-bromopropox
    • (3-Bromopropoxy)(1,1-dimethylethyl)dimethylsilane (ACI)
    • 1-((tert-Butyldimethylsilyl)oxy)-3-bromopropane
    • 1-Bromo-3-(tert-butyldimethylsiloxy)propane
    • 1-Bromo-3-[(tert-butyldimethylsilanyl)oxy]propane
    • 1-Bromo-3-[(tert-butyldimethylsilyl)oxy]propane
    • 3-((tert-Butyldimethylsilyl)oxy)-1-bromopropane
    • 3-(tert-Butyldimethylsilyloxy)bromopropane
    • 3-(tert-Butyldimethylsilyloxy)propyl bromide
    • 3-Bromo-1-(1,1,2,2-tetramethyl-1-silapropoxy)propane
    • 3-Bromo-1-(tert-butyldimethylsilyloxy)propane
    • 3-Bromo-1-[(1,1,2,2-tetramethyl-1-silapropyl)oxy]propane
    • 3-Bromo-1-propanol tert-butyldimethylsilyl ether
    • 3-Bromo-1-tert-butyldimethylsiloxypropane
    • 3-Bromopropoxy-tert-butyl-dimethyl-silan
    • 3-Bromopropyl tert-butyldimethylsilyl ether
    • [(3-Bromopropyl)oxy](1,1-dimethylethyl)dimethylsilane
    • tert-Butyl(3-bromopropoxy)dimethylsilane
    • (3-bromo-propoxy)-tert-butyl-dimethylsilane
    • B5346
    • (3-bromopropoxy)-tert-butyl-dimethylsilane
    • (3-bromo-propoxy)-tert-butyl-dimethyl-silane
    • (3-Bromopropoxy)(1,1-dimethylethyl)dimethylsilane;
    • [(3-bromopropyl)-oxy]-dimethyl-(1,1-dimethyl-ethyl)-silane
    • DS-13429
    • MFCD00216589
    • 3-bromopropoxy-tert-butyldimethylsilane
    • 3-Bromo-1-propanol, TBDMS derivative
    • 1-(t-butyldimethylsilyloxy)-3-bromopropane
    • 1-t-butyldimethylsilyloxy-3-bromopropane
    • 1-Bromo-3-(tert-butyldimethylsilyloxy)propane
    • (3-bromopropoxy) (tert-butyl)dimethylsilane
    • (3-bromopropoxy)-t-butyldimethylsilane
    • Propane, 1-bromo-3-(t-butyldimethylsilyloxy)-
    • bromopropoxy-tert-butyldimethyl silane
    • 3-t-butyldimethylsilyloxypropyl bromide
    • 3-(t-butyldimethylsiloxy)propyl bromide
    • 3-((tert-butyldimethylsilyl)oxy)propyl bromide
    • 3-Bromopropyl tert-butyl(dimethyl)silyl ether
    • SY029875
    • (3-Bromopropoxy)-tert-butyldimethylsilane, 97%
    • I10811
    • 3-(tert-butyldimethylsilyloxy)-1-bromopropane
    • 1-bromo-3-(t-butyldimethylsiloxy)propane
    • (3-Bromopropoxy)(tert-butyl)dimethylsilane #
    • (3-Bromopropoxy)-tert-butyldimethylsilane (stabilized with 1% (w/w) sodium carbonate powder)
    • 3-Bromopropoxy-tert.-butyldimethylsilane
    • 1-bromo-3-(tert-butyldimethylsilanyloxy)propane
    • 1-bromo-3-(t-butyldimethylsilyloxy) propane
    • (3-bromopropoxy)-tert.-butyldimethylsilane
    • CS-D1765
    • XH1008
    • SCHEMBL188754
    • t-butyl(3-bromopropoxy)dimethylsilane
    • 3-(tert-butyldimethylsilyloxy)propylbromide
    • DTXSID70345839
    • 1-bromo-3(tert-butyldimethylsilanyloxy)propane
    • AKOS015841201
    • 89031-84-5
    • [(3-bromopropyl)oxy](1,1-dimethylethyl) dimethylsilane
    • EN300-247556
    • MDL: MFCD00216589
    • Renchi: 1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
    • Clave inchi: QGMROEZDWJTIDW-UHFFFAOYSA-N
    • Sonrisas: BrCCCO[Si](C(C)(C)C)(C)C

Atributos calculados

  • Calidad precisa: 252.05500
  • Masa isotópica única: 252.05450g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 5
  • Complejidad: 129
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 9.2
  • Xlogp3: nothing

Propiedades experimentales

  • Color / forma: liquid
  • Denso: 1.093 g/mL at 25 °C(lit.)
  • Punto de ebullición: 90°C/12mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 185 ° f < br / > Celsius: 85 ° C < br / >
  • índice de refracción: n20/D 1.451(lit.)
  • PSA: 9.23000
  • Logp: 3.79320
  • Disolución: Not determined

(3-Bromopropoxy)-tert-butyldimethylsilane Información de Seguridad

(3-Bromopropoxy)-tert-butyldimethylsilane Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(3-Bromopropoxy)-tert-butyldimethylsilane PrecioMás >>

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Enamine
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(3-Bromopropoxy)-tert-butyldimethylsilane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  24 h, rt
Referencia
Analysis of Functionalization Degree of Single-Walled Carbon Nanotubes Having Various Substituents
Maeda, Yutaka; Saito, Kazuma; Akamatsu, Norihisa; Chiba, Yuriko; Ohno, Seina; et al, Journal of the American Chemical Society, 2012, 134(43), 18101-18108

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Imidazole ;  0 °C; overnight, rt
Referencia
Syntheses of deuterated jasmonates for mass spectrometry and metabolism studies
Galka, Patrycja W.; Ambrose, Stephen J.; Ross, Andrew R. S.; Abrams, Suzanne R., Journal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(11), 797-809

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  30 min, -5 °C; overnight, rt
Referencia
Molecular PET imaging of cyclophosphamide induced apoptosis with 18F-ML-8
Yao, Shaobo; Hu, Kongzhen; Tang, Ganghua ; Gao, Siyuan; Tang, Caihua; et al, BioMed Research International, 2015, 1, 1-11

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
Referencia
BOTPPI, a new Wittig salt for the synthesis of 12-(S)-hydroxy-eicosatetraenoic acid [12-(S)-HETE]
Christiansen, Michael A.; Andrus, Merritt B., Tetrahedron Letters, 2012, 53(36), 4805-4808

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Imidazole ,  Oxygen Solvents: Dichloromethane ;  rt; 18 - 20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Copper-Catalyzed Double Additions and Radical Cyclization Cascades in the Re-Engineering of the Antibacterial Pleuromutilin
Ruscoe, Rebecca E.; Fazakerley, Neal J.; Huang, Huanming; Flitsch, Sabine; Procter, David J., Chemistry - A European Journal, 2016, 22(1), 116-119

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C → rt; 90 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Synthesis of novel 1α,25-dihydroxy-19-norvitamin D3 with an amide conjugate
Suhara, Yoshitomo; Ono, Keiichiro; Yoshida, Akihiro; Fujishima, Toshie; Saito, Nozomi; et al, Heterocycles, 2004, 62, 423-436

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 24 h, 0 °C → rt
Referencia
Highly processable, rubbery poly(n-butyl acrylate) grafted poly(phenylene vinylene)s
Baek, Paul; Kerr-Phillips, Thomas; Damavandi, Mona; Chaudhary, Omer Javed; Malmstrom, Jenny; et al, European Polymer Journal, 2016, 84, 355-365

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  0 °C → rt; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Reversibility and reactivity in an acid catalyzed cyclocondensation to give furanochromanes - a reaction at the 'oxonium-Prins' vs. 'ortho-quinone methide cycloaddition' mechanistic nexus
Nielsen, Christian D.-T.; Mooij, Wouter J.; Sale, David; Rzepa, Henry S.; Bures, Jordi; et al, Chemical Science, 2019, 10(2), 406-412

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
μ-Conotoxin KIIIA peptidomimetics that block human voltage-gated sodium channels
Knuhtsen, Astrid; Whiting, Rachel; McWhinnie, Fergus S.; Whitmore, Charlotte; Smith, Brian O.; et al, Peptide Science (Hoboken, 2021, 113(1),

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  24 h, rt
Referencia
Structure-activity studies on the nociceptin/orphanin FQ receptor antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide
Trapella, Claudio; Fischetti, Carmela; Pela, Michela; Lazzari, Ilaria; Guerrini, Remo; et al, Bioorganic & Medicinal Chemistry, 2009, 17(14), 5080-5095

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  18 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Dendrimeric Organochalcogen Catalysts for the Activation of Hydrogen Peroxide: Improved Catalytic Activity through Statistical Effects and Cooperativity in Successive Generations
Francavilla, Charles; Drake, Michael D.; Bright, Frank V.; Detty, Michael R., Journal of the American Chemical Society, 2001, 123(1), 57-67

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
An asymmetric carbene cyclization cycloaddition strategy toward the synthesis of indicol
Lam, Sze Kui, 2006, , 68(7),

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  18 h, 0 °C → rt
Referencia
Branching cascades provide access to two amino-oxazoline compound libraries
Murali, Annamalai; Medda, Federico; Winkler, Matthias; Giordanetto, Fabrizio; Kumar, Kamal, Bioorganic & Medicinal Chemistry, 2015, 23(11), 2656-2665

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane
Referencia
Construction of Functionalized Heterocycles by Palladium- Catalyzed Domino Reactions with Strained Alkenes
Thansandote, Praew Petcharat, 2010, , 72(7),

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Total Synthesis of the Isodon Diterpene Sculponeatin N
Moritz, Benjamin J.; Mack, Daniel J.; Tong, Liuchuan; Thomson, Regan J., Angewandte Chemie, 2014, 53(11), 2988-2991

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 0 °C → rt; 24 h, rt
Referencia
Synthesis of grafted poly(p-phenyleneethynylene) via ARGET ATRP: Towards nonaggregating and photoluminescence materials
Damavandi, Mona; Baek, Paul; Pilkington, Lisa I.; Javed Chaudhary, Omer; Burn, Paul; et al, European Polymer Journal, 2017, 89, 263-271

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Referencia
Scope of Enantioselective Reduction of Imines with Trichlorosilane
Vrankova, Kvetoslava, 2009, , ,

(3-Bromopropoxy)-tert-butyldimethylsilane Raw materials

(3-Bromopropoxy)-tert-butyldimethylsilane Preparation Products

(3-Bromopropoxy)-tert-butyldimethylsilane Literatura relevante

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